molecular formula C17H18ClN3O2S3 B3004142 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole CAS No. 955766-66-2

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole

Cat. No.: B3004142
CAS No.: 955766-66-2
M. Wt: 427.98
InChI Key: JSIKSXIHEFZXQP-UHFFFAOYSA-N
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Description

The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole features a benzo[d]thiazole core substituted with methyl groups at positions 5 and 6. Attached to the nitrogen atom of the thiazole ring is a piperazine moiety, further functionalized with a sulfonyl group linked to a 5-chlorothiophen-2-yl group. The sulfonylpiperazine group may enhance solubility and bioavailability, while the chlorothiophene moiety could modulate electronic properties and binding affinity .

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S3/c1-11-9-12(2)16-13(10-11)19-17(25-16)20-5-7-21(8-6-20)26(22,23)15-4-3-14(18)24-15/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIKSXIHEFZXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known to interact with its target, coagulation factor x. This interaction could potentially influence the coagulation cascade, affecting the formation of blood clots.

Biochemical Pathways

The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade. This cascade is a series of biochemical reactions that lead to the formation of a blood clot. Changes in this pathway can have significant downstream effects, potentially influencing the body’s ability to form blood clots.

Result of Action

The result of the compound’s action would depend on its interaction with Coagulation factor X and its influence on the coagulation cascade. By affecting this pathway, the compound could potentially alter the body’s ability to form blood clots.

Biological Activity

The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O2S4C_{16}H_{16}ClN_3O_2S_4, with a molecular weight of approximately 446.0 g/mol. The structure includes a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene group, which contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC16H16ClN3O2S4
Molecular Weight446.0 g/mol
CAS Number1170283-87-0
LogP2
Polar Surface Area (Å)102

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit key enzymes involved in several pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is essential for protecting cells from oxidative stress. In vitro assays such as DPPH and FRAP have been utilized to assess this activity .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory enzymes, contributing to its potential therapeutic applications in inflammatory conditions .

Case Studies

  • Alzheimer's Disease Research :
    • A study highlighted the synthesis of similar thiazole derivatives that showed promising AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating potential for treating cognitive decline associated with Alzheimer's disease .
  • Multifunctional Compound Development :
    • Research focused on synthesizing multifunctional compounds revealed that derivatives containing similar structural motifs exhibited significant antioxidant and anti-inflammatory properties, suggesting that modifications could enhance therapeutic efficacy .
  • Photoprotective Properties :
    • Another study explored compounds with similar scaffolds for their photoprotective capabilities against UV radiation, indicating that structural variations could lead to enhanced protective effects against skin damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thiazole Cores

describes isostructural thiazole derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5). Key comparisons include:

  • Core Structure: Both the target compound and analogs utilize a thiazole core. However, the target compound’s benzo[d]thiazole system is fused, enhancing planarity and conjugation compared to the non-fused thiazole in analogs.
  • Substituents: The target compound features a sulfonylpiperazine group, whereas compounds incorporate triazole-pyrazole hybrids.
  • Crystallography : analogs crystallize in triclinic systems with two independent molecules per asymmetric unit. Their near-planar conformations contrast with the target compound’s likely three-dimensional structure due to the piperazine ring’s flexibility .

Thiazolidinedione Derivatives

Pioglitazone hydrochloride () contains a thiazolidinedione (TZD) core, distinct from the benzo[d]thiazole in the target compound. Key differences:

  • Pharmacological Relevance : TZDs act as PPARγ agonists for diabetes treatment, while the target compound’s benzo[d]thiazole-piperazine scaffold may target entirely different pathways (e.g., kinase inhibition or antimicrobial activity).
  • Substituent Effects : The target’s 5-chlorothiophene sulfonyl group could enhance metabolic stability compared to the ethoxy-benzyl substituents in pioglitazone derivatives .

Complex Thiazole-Based Molecules

and describe thiazole derivatives with multiple heterocycles (e.g., ureido, benzyl, and carbamate groups). For example, (3S,4S,6S,10S,13S,15S,16S)-Bis(thiazol-5-ylmethyl)-...pentaazaoctadecanedioate () highlights:

  • Structural Complexity : These compounds exhibit higher molecular weight and branching than the target compound, likely reducing membrane permeability.
  • Functional Groups : The target’s sulfonylpiperazine group offers a balance of hydrophilicity and rigidity, whereas –6 compounds rely on bulky, lipophilic substituents that may limit solubility .

Computational Insights

Density-functional theory (DFT) studies (–2) suggest that exact-exchange terms and gradient corrections are critical for modeling thermochemical properties. Applying these methods to the target compound could predict its stability, electronic distribution, and interaction with biological targets more accurately than classical approaches .

Data Tables

Property Target Compound Analogs Pioglitazone ()
Core Structure Benzo[d]thiazole Non-fused thiazole Thiazolidinedione
Key Substituents Sulfonylpiperazine, 5-chlorothiophene Fluorophenyl, triazole-pyrazole Ethoxy-benzyl, TZD
Molecular Weight (Da) ~454 (calculated) ~550 (estimated) ~392 (known)
Crystallographic Data Not reported Triclinic, P̄1 symmetry Monoclinic
Therapeutic Potential Hypothetical (e.g., kinase inhibition) Not reported Antidiabetic (PPARγ agonist)

Discussion of Research Findings

  • Structural Flexibility vs.
  • Electron-Withdrawing Effects : The 5-chlorothiophene group likely enhances electrophilic character relative to fluorophenyl substituents, influencing reactivity in cross-coupling reactions or receptor binding .
  • Synthetic Challenges : High-yield crystallization (as in analogs) may be feasible for the target compound, but the sulfonylpiperazine group’s polarity could complicate purification .

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